![molecular formula C9H9NO2 B1426928 2,3-Dihydro-1-benzofuran-3-carboxamide CAS No. 1343275-28-4](/img/structure/B1426928.png)
2,3-Dihydro-1-benzofuran-3-carboxamide
Overview
Description
2,3-Dihydro-1-benzofuran-3-carboxamide, also known as DHBC, is a heterocyclic compound with potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. DHBC has been studied for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to possess a range of interesting properties. The structure of DHBC is shown in Figure 1.
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans exhibit dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Synthetic Methodology
A new synthetic methodology has been developed to afford carboxamide-phthalide through an oxidative contraction ring rearrangement from a novel 3,4-diaminoisocoumarin derivative .
Biotransformation
The compound has been used in biotransformation studies with intact cells of Pseudomonas putida UV4. It serves as an intermediate during catalytic hydrodeoxygenation of benzofuran .
Chemical Synthesis
2,3-Dihydro-1-benzofuran-3-carboxamide is available for purchase and can be used in various chemical syntheses as documented by technical documents and peer-reviewed papers .
Structure–Activity Relationship (SAR)
The compound is involved in SAR studies where its derivatives are screened for potential anticancer activity using techniques like the triphenyl blue dye exclusion technique on Erlich ascites carcinoma (EAC) .
properties
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWDOSSIFZKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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